![molecular formula C23H21ClFN3O B2681672 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide CAS No. 478079-58-2](/img/structure/B2681672.png)
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
A study by Kuş, Soezuedoenmez, and Altanlar (2009) focused on the synthesis of novel benzamide derivatives, including compounds structurally similar to "4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide". These compounds exhibited significant antimicrobial activities, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Kuş, Soezuedoenmez, & Altanlar, 2009).
Synthesis of Novel Compounds
Menteşe et al. (2015) reported on the rapid and efficient synthesis of a new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, demonstrating the versatility of similar chemical structures in generating compounds with potential biological activities. The synthetic methodology highlighted the potential for creating diverse derivatives for further pharmacological evaluation (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Biological Activity and Potential Therapeutic Applications
Research on compounds with structural features similar to "4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide" has also explored their potential in treating central nervous system disorders. For example, compounds with neuroleptic-like activity were synthesized and evaluated for their potential in treating conditions such as schizophrenia and bipolar disorder, indicating the broad therapeutic potential of such chemical structures (Hino et al., 1988).
Anticonvulsant Activity
Benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety, similar in structure to the compound , have been synthesized and evaluated for anticonvulsant activity. These studies have found that certain derivatives are either equipotent with or more potent than phenytoin, a commonly used antiepileptic drug, showcasing the potential of benzamide derivatives in the development of new anticonvulsant therapies (Mussoi et al., 1996).
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
The exact mode of action of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide It is known that similar compounds interact excellently with their targets . This interaction could lead to changes in the target’s function, which could result in the observed biological effects.
Biochemical Pathways
The specific biochemical pathways affected by 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide Similar compounds have been found to affect a broad range of biochemical pathways , suggesting that this compound may have a similar effect.
Result of Action
The molecular and cellular effects of 4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide Similar compounds have been found to have diverse biological activities , suggesting that this compound may have a similar range of effects.
Future Directions
The future directions for research on “4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is needed to fully understand this compound and its potential applications .
properties
IUPAC Name |
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O/c24-18-8-6-17(7-9-18)23(29)26-19-10-11-22(21(25)16-19)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTXSMPWBXDKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide |
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